molecular formula C6H8BrN B6610180 1-(2-bromoethyl)cyclopropane-1-carbonitrile CAS No. 2757923-27-4

1-(2-bromoethyl)cyclopropane-1-carbonitrile

Cat. No.: B6610180
CAS No.: 2757923-27-4
M. Wt: 174.04 g/mol
InChI Key: BPHUELXGLIRUIV-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H8BrN. It is a cyclopropane derivative featuring a bromoethyl group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropane-1-carbonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromoethyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-bromoethyl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-4-3-6(5-8)1-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHUELXGLIRUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCBr)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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